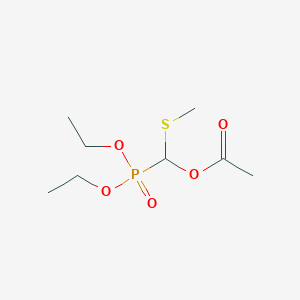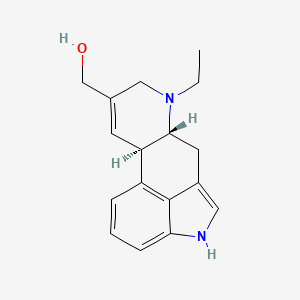![molecular formula C13H8O4 B14504082 9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione CAS No. 62833-25-4](/img/structure/B14504082.png)
9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione is a heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione typically involves the oxidation of an alcohol to a dione, followed by methylenation and treatment with concentrated hydrochloric acid in methanol at ambient temperature. This process affords the pyrone regioselectively . Additionally, hydrogenation and bromine substitution of the pyrone can yield the bromide, which is then converted into the benzopyranone with aqueous sodium hydrogen carbonate .
Industrial Production Methods
While specific industrial production methods for 9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol to dione.
Reduction: Hydrogenation of pyrone to form the corresponding bromide.
Substitution: Bromine substitution of the pyrone.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine substitution is performed using bromine in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions include the dione, bromide, and benzopyranone derivatives .
Aplicaciones Científicas De Investigación
9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . Additionally, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4H,5H-pyrano 3,2-cbenzopyran-4-one : Shares a similar core structure but differs in the substitution pattern .
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano 3,2-cbenzopyran-5-one : Another derivative with different substituents .
- Pyrano 4,3-cbenzopyran-1,6-dione derivatives : Unique compounds with similar structural motifs .
Uniqueness
9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62833-25-4 |
|---|---|
Fórmula molecular |
C13H8O4 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
9-methylpyrano[3,2-c]chromene-4,5-dione |
InChI |
InChI=1S/C13H8O4/c1-7-2-3-10-8(6-7)12-11(13(15)17-10)9(14)4-5-16-12/h2-6H,1H3 |
Clave InChI |
XSKNFRJMHGOFFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


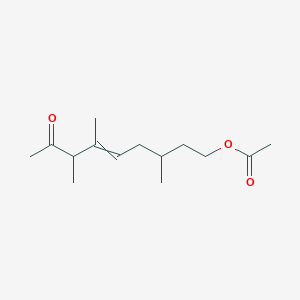
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
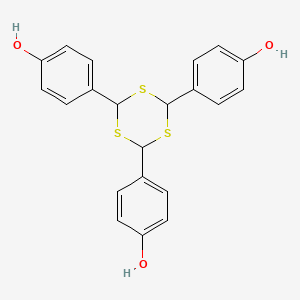
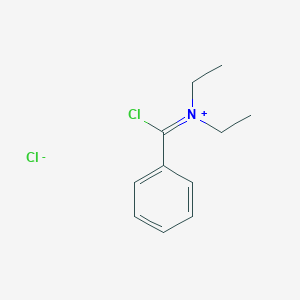
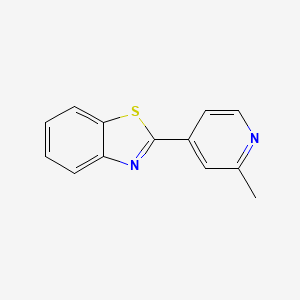
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
![[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate](/img/structure/B14504046.png)
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14504048.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
